3,5-DI(1-Azepanyl)-6H-anthra[1,9-CD]isoxazol-6-one
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Overview
Description
3,5-DI(1-Azepanyl)-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is notable for its unique structure, which includes an anthraquinone core fused with an isoxazole ring and substituted with azepane groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DI(1-Azepanyl)-6H-anthra[1,9-CD]isoxazol-6-one typically involves a multi-step process. One common method is the cycloaddition reaction of terminal alkynes with nitrile oxides, which are generated in situ from hydroxyimidoyl chlorides. This reaction is often catalyzed by copper (I) acetylides and can be performed under solvent-free conditions using a recyclable Cu/Al2O3 nanocomposite catalyst .
Industrial Production Methods
Industrial production of this compound may involve scalable, solvent-free synthesis methods. The use of ball-milling conditions allows for the synthesis of 3,5-isoxazoles in moderate to excellent yields. This method is environmentally friendly and can be reproduced on a gram scale without significant variations in reaction time .
Chemical Reactions Analysis
Types of Reactions
3,5-DI(1-Azepanyl)-6H-anthra[1,9-CD]isoxazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The azepane groups can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reactions with primary and secondary amines can be carried out in refluxing dimethylformamide (DMF) or other suitable solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Amino derivatives of the original compound.
Scientific Research Applications
3,5-DI(1-Azepanyl)-6H-anthra[1,9-CD]isoxazol-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-DI(1-Azepanyl)-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of GABA uptake, thereby affecting neurotransmission . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-Anthra[1,9-CD]Isoxazol-6-One: Similar in structure but with bromine substituents instead of azepane groups.
3-[3-(1-Azepanyl)propyl]-5,6-dichloro-1,3-benzoxazol-2(3H)-one: Contains a benzoxazole core with azepane and dichloro substituents.
Uniqueness
3,5-DI(1-Azepanyl)-6H-anthra[1,9-CD]isoxazol-6-one is unique due to its combination of an anthraquinone core with an isoxazole ring and azepane groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H29N3O2 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
10,12-bis(azepan-1-yl)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C26H29N3O2/c30-25-18-11-5-6-12-19(18)26-23-22(25)20(28-13-7-1-2-8-14-28)17-21(24(23)27-31-26)29-15-9-3-4-10-16-29/h5-6,11-12,17H,1-4,7-10,13-16H2 |
InChI Key |
YLWHVRZKHPRQHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)N6CCCCCC6 |
Origin of Product |
United States |
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